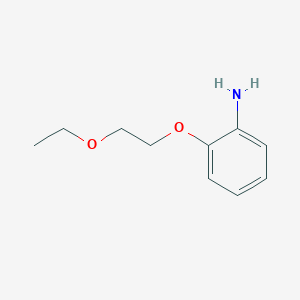

2-(2-Ethoxyethoxy)aniline

Beschreibung

2-(2-Ethoxyethoxy)aniline (CAS: 37028-28-7; molecular formula: C10H15NO2) is an aromatic amine derivative featuring an ethoxyethoxy (-OCH2CH2OCH2CH3) substituent at the ortho position of the aniline ring. This compound is characterized by its moderate polarity due to the ether linkages and primary amine group, making it soluble in both polar and non-polar solvents . It is frequently utilized as a precursor in organic synthesis, particularly in the development of electrolytes for sodium-ion batteries (e.g., sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate, NaDEEP) due to its ability to stabilize sodium ions through solvation . Industrial-grade 2-(2-Ethoxyethoxy)aniline hydrochloride (CAS: 1049789-64-1) is also commercially available, with applications in polymer chemistry and materials science .

Eigenschaften

IUPAC Name |

2-(2-ethoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMXWLOUBUAMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-(2-ethoxyethoxy)ethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the ethoxyethoxy group, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2-(2-Ethoxyethoxy)aniline may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 2-(2-Ethoxyethoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The amino group in 2-(2-Ethoxyethoxy)aniline can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Typical reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, sulfuric acid, halogens, controlled temperature and pressure.

Major Products Formed:

Oxidation: Quinones, nitroso compounds.

Reduction: Amines, reduced derivatives.

Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(2-Ethoxyethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.

Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It may also be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: 2-(2-Ethoxyethoxy)aniline derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: In industrial applications, 2-(2-Ethoxyethoxy)aniline is utilized in the production of polymers, resins, and coatings. It can also be used as a stabilizer or additive in various chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Ethoxyethoxy)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying Alkoxy Chains

- Solubility & Reactivity : The ethoxyethoxy group in 2-(2-Ethoxyethoxy)aniline enhances solubility in glyme-based electrolytes compared to its methoxy analogue, which exhibits higher polarity due to the shorter methoxy chain .

- Thermal Stability : Derivatives with longer alkoxy chains (e.g., heptyloxy in N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline) demonstrate improved thermal stability (>200°C), making them suitable for high-temperature applications .

Derivatives with Functional Group Modifications

- 4-(2-(2-Methoxyethoxy)ethoxy)aniline (CAS: 65673-48-5): The para-substituted methoxyethoxyethoxy group reduces steric hindrance, favoring applications in photoresist materials and crosslinking agents .

- 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline (CAS: 7249-78-7): The extended oligoether chain increases chelating capacity for metal ions, relevant in catalysis and ion-selective membranes .

Biologische Aktivität

2-(2-Ethoxyethoxy)aniline, also known as 2-(2-ethoxyethoxy)aniline hydrochloride, is an organic compound with the molecular formula CHN O and a molecular weight of approximately 217.7 g/mol. This compound features an aniline structure modified with a 2-ethoxyethoxy substituent, which is believed to influence its biological properties. While specific biological activity data for this compound is limited, related compounds often exhibit significant pharmacological activities.

Structural Characteristics

The addition of the ethoxyethoxy group enhances the solubility and bioavailability of the compound compared to unsubstituted anilines. The electron-donating nature of this substituent increases the reactivity of the amine group, potentially leading to varied interactions with biological targets.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2-Ethoxyethoxy)aniline | CHN O | Ethoxyethoxy group enhances solubility and reactivity |

| 4-(2-Ethoxyethoxy)aniline | CHN O | Longer ethoxy chain; different solubility profile |

| 3-(2-Ethoxyethoxy)aniline | CHN O | Different substitution pattern; distinct biological activity |

| 2-(Ethoxy)aniline | CHN O | Lacks additional ethylene glycol units; simpler structure |

Pharmacological Activity

Anilines are known for their potential in medicinal chemistry, particularly in areas such as:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties.

- Antioxidant Properties : Some derivatives can act as antioxidants, protecting cells from oxidative stress.

- Cytotoxicity : Certain aniline derivatives have shown cytotoxic effects against cancer cell lines.

Although specific studies on 2-(2-Ethoxyethoxy)aniline are scarce, its structural similarity to other active compounds suggests potential pharmacological applications.

Case Studies and Research Findings

-

Toxicological Studies :

- Research indicates that compounds similar to 2-(2-Ethoxyethoxy)aniline can act as irritants. The presence of the ethoxyethoxy group may enhance skin permeability, which is relevant for evaluating dermal exposure risks .

-

Proteomics Applications :

- The compound has been utilized in proteomics studies due to its unique properties. Its ability to modify protein interactions can be pivotal in understanding various biochemical pathways .

- Comparative Analysis with Related Compounds :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.